molecular formula C10H8BrN3O3S2 B3036351 5-[(4-bromophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide CAS No. 339107-83-4

5-[(4-bromophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B3036351
CAS No.: 339107-83-4
M. Wt: 362.2 g/mol
InChI Key: BLWMWNJHCKFFIB-UHFFFAOYSA-N
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Description

5-[(4-Bromophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at position 4 with a carboxamide group (N-methyl) and at position 5 with a 4-bromophenylsulfonyl moiety. This compound is of interest in medicinal chemistry due to the pharmacological relevance of thiadiazoles, which are known for antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name

5-(4-bromophenyl)sulfonyl-N-methylthiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O3S2/c1-12-9(15)8-10(18-14-13-8)19(16,17)7-4-2-6(11)3-5-7/h2-5H,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWMWNJHCKFFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SN=N1)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-bromophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide typically involves multiple steps. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with N-methylthiosemicarbazide to form an intermediate. This intermediate is then cyclized to produce the desired thiadiazole compound. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-[(4-bromophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions can produce biaryl compounds, while oxidation reactions can yield sulfoxides or sulfones.

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives, including 5-[(4-bromophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide, have shown significant antimicrobial properties.

Case Studies

  • A study indicated that thiadiazole derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to 5-[(4-bromophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .
  • Another research highlighted the antifungal activity of thiadiazole derivatives against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values comparable to standard antifungal agents .

Anticancer Properties

Thiadiazoles have been investigated for their potential as anticancer agents due to their ability to induce apoptosis in cancer cells.

Case Studies

  • In vitro studies have shown that derivatives of thiadiazoles exhibit cytotoxicity against various cancer cell lines. For example, compounds derived from 5-[(4-bromophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide were tested against MCF-7 breast cancer cells and showed IC50 values comparable to established chemotherapeutic agents like doxorubicin .
  • Research has indicated that modifying the structure of thiadiazoles can enhance their anticancer activity. A derivative with a methoxy group exhibited significantly higher cytotoxicity than its counterparts .

Agricultural Applications

Beyond medicinal uses, thiadiazole derivatives are also explored for their agricultural applications as fungicides and herbicides.

Case Studies

  • A study demonstrated that certain thiadiazole derivatives effectively controlled plant pathogens responsible for significant crop losses. The incorporation of a sulfonamide moiety enhanced the fungicidal activity against Fusarium species .
  • Additionally, field trials have shown that formulations containing thiadiazole derivatives improved crop yield by reducing disease incidence in crops such as wheat and rice .

Mechanism of Action

The mechanism of action of 5-[(4-bromophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial effects. The exact molecular pathways involved may vary depending on the specific application and target organism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is structurally related to sulfonyl-substituted thiadiazoles and triazoles. Key comparisons include:

2.1. 5-(4-Chlorobenzenesulfonyl)-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide (CAS: 306977-08-2)
  • Structural Differences :
    • Halogen Substituent : Chlorine (Cl) vs. bromine (Br) on the phenyl ring.
    • Carboxamide Group : N,N-dimethyl vs. N-methyl.
  • Molecular Formula : C₁₁H₁₀ClN₃O₃S₂ vs. C₁₀H₈BrN₃O₃S₂ (target compound).
  • Molar Mass : 331.8 g/mol vs. 370.2 g/mol.
  • Impact of Differences: Electron Effects: Bromine’s higher electron-withdrawing inductive effect (-I) compared to chlorine may influence reactivity and binding interactions. Steric Effects: The larger atomic radius of Br (1.85 Å vs. Cl: 1.75 Å) could alter steric hindrance in biological targets.
2.2. Triazole Derivatives (e.g., CAI Metabolites)
  • Core Heterocycle : 1,2,3-Triazole vs. 1,2,3-thiadiazole.
  • Functional Groups : Both feature sulfonyl and carboxamide groups, but triazoles exhibit distinct tautomeric behavior (e.g., thione-thiol equilibrium) .
  • Metabolic Stability: Thiadiazoles may exhibit greater metabolic resistance compared to triazoles, as seen in CAI metabolites (e.g., benzophenone M1), which lose bioactivity upon cleavage of the triazole ring .

Table 1: Comparative Analysis of Key Compounds

Property Target Compound 5-(4-Chlorobenzenesulfonyl)-N,N-dimethyl Analogue CAI Triazole Derivative
Core Structure 1,2,3-Thiadiazole 1,2,3-Thiadiazole 1,2,3-Triazole
Halogen Substituent Bromine (Br) Chlorine (Cl) Chlorine (Cl)
Carboxamide Substitution N-methyl N,N-dimethyl N-(2,4-difluorophenyl)
Molecular Formula C₁₀H₈BrN₃O₃S₂ C₁₁H₁₀ClN₃O₃S₂ C₁₆H₁₁Cl₃N₄O₂
Molar Mass (g/mol) 370.2 331.8 397.7
Key Pharmacological Notes Potential enzyme inhibition Unreported Calcium influx inhibition (parent)

Pharmacological and Metabolic Considerations

  • Bioactivity : Bromine’s polarizability may enhance binding to hydrophobic enzyme pockets compared to chlorine.
  • However, N-methyl carboxamide may undergo slower demethylation than N,N-dimethyl groups .

Biological Activity

5-[(4-bromophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential across various fields, particularly in oncology and antimicrobial applications.

Chemical Structure and Properties

The compound's chemical formula is C10H8BrN3O3S2C_{10}H_8BrN_3O_3S_2, featuring a thiadiazole ring substituted with a bromophenyl sulfonyl group and a methyl group. The structural characteristics of this compound are pivotal in determining its biological activity.

Synthesis

The synthesis of 5-[(4-bromophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide typically involves multi-step reactions starting from 4-bromobenzoic acid. The process includes:

  • Esterification : Formation of an ester from the carboxylic acid.
  • Hydrazination : Introduction of hydrazine to form hydrazone intermediates.
  • Cyclization : Formation of the thiadiazole ring through cyclization reactions.

The final product is purified and characterized using spectroscopic methods such as NMR and mass spectrometry .

Anticancer Activity

Numerous studies have highlighted the anticancer properties of thiadiazole derivatives, including 5-[(4-bromophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide. It has been shown to exhibit significant cytotoxicity against various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), SK-MEL-2 (skin cancer), SK-OV-3 (ovarian cancer), and HCT15 (colon cancer).
  • IC50 Values : The compound displayed IC50 values ranging from 12.57 μM to 68.28 μM across different cell lines, indicating potent antiproliferative effects .

The mechanism by which this compound exerts its anticancer effects is primarily through the inhibition of key cellular pathways involved in cell proliferation and survival. It is believed to interact with specific proteins such as Bcl-2, which plays a crucial role in regulating apoptosis. Molecular docking studies suggest that the compound binds effectively to the active site of these proteins, disrupting their function .

Antimicrobial Activity

In addition to its anticancer properties, 5-[(4-bromophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide has demonstrated antimicrobial activity against various pathogens:

  • In Vitro Studies : The compound showed significant inhibitory effects against both bacterial and fungal strains.
  • Mechanism : Its antimicrobial action is thought to stem from its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of thiadiazoles has revealed that modifications to the phenyl ring and thiadiazole moiety can significantly influence biological activity:

ModificationEffect on Activity
Bromine SubstitutionEnhances cytotoxicity
Methyl Group at N PositionIncreases solubility and bioavailability
Sulfonyl GroupImproves interaction with target proteins

These findings suggest that careful tuning of the molecular structure can lead to compounds with improved efficacy .

Case Studies

Several case studies have highlighted the potential therapeutic applications of 5-[(4-bromophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide:

  • Study on Lung Cancer :
    • Researchers evaluated its effects on A549 cells.
    • Results indicated a significant reduction in cell viability with an IC50 of 23.30 μM.
  • Antimicrobial Efficacy :
    • A separate study assessed its activity against resistant strains of bacteria.
    • The compound exhibited potent inhibitory effects comparable to standard antibiotics.

Q & A

Q. What are the recommended synthetic pathways for 5-[(4-bromophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis of thiadiazole-carboxamide derivatives typically involves multi-step reactions, such as sulfonylation of the bromophenyl precursor followed by carboxamide coupling. For example, analogous compounds (e.g., triazole-carboxamides) are synthesized via condensation of halogenated anilines with isocyanides, followed by azide cyclization . To optimize yields:
  • Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, stoichiometry). For instance, a central composite design can minimize trial runs while maximizing yield .
  • Monitor intermediates via HPLC or TLC to ensure stepwise completion.
  • Purify via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and confirm purity via ¹H/¹³C NMR .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :
  • Structural Confirmation :
  • X-ray crystallography for absolute stereochemistry (see analogous bromophenyl-thiazolidinone structures in ).
  • FT-IR to confirm sulfonyl (S=O, ~1350 cm⁻¹) and carboxamide (C=O, ~1650 cm⁻¹) groups.
  • Physicochemical Properties :
  • Calculate logP using HPLC retention times vs. standards to assess lipophilicity.
  • Determine solubility via shake-flask method in PBS (pH 7.4) and DMSO .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays (e.g., HDAC inhibition as in ).
  • Cytotoxicity : Use MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Selectivity : Pair with counter-screens (e.g., unrelated enzymes) to rule off-target effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., bromophenyl → chlorophenyl, methyl → ethyl) and compare activities .
  • Computational Modeling :
  • Perform docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins.
  • Use QSAR models to correlate substituent electronic parameters (Hammett σ) with activity .
  • Data Validation : Replicate assays in triplicate and apply ANOVA to confirm significance (p < 0.05) .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Orthogonal Assays : If enzyme inhibition contradicts cellular activity, use thermal shift assays (DSF) to validate target engagement .
  • Metabolic Stability : Test microsomal stability (e.g., human liver microsomes) to rule out rapid degradation .
  • Proteomics : Apply LC-MS/MS to identify off-target binding partners in cell lysates .

Q. How can crystallography data inform molecular interactions of this compound?

  • Methodological Answer :
  • Single-Crystal X-ray Analysis : Grow crystals via vapor diffusion (e.g., methanol/water) and solve structures using SHELX software (as in ).
  • Interaction Analysis :
  • Measure hydrogen bonds (e.g., carboxamide NH→O=S) and π-π stacking (bromophenyl→aromatic residues) using Mercury Software .
  • Compare with analogous sulfonamide-thiadiazole structures to identify conserved binding motifs .

Q. What methodologies optimize formulation for in vivo studies?

  • Methodological Answer :
  • Solubility Enhancement : Use nanoparticle encapsulation (e.g., PLGA) or cyclodextrin complexes .
  • Pharmacokinetics : Conduct IV/PO dosing in rodents with LC-MS/MS plasma analysis to calculate bioavailability .
  • Toxicology : Perform acute toxicity studies (OECD 423) and histopathology to establish safety margins .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
5-[(4-bromophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide
Reactant of Route 2
5-[(4-bromophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide

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